2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
CAS No.: 359802-85-0
Cat. No.: VC6281838
Molecular Formula: C18H18N2O2S2
Molecular Weight: 358.47
* For research use only. Not for human or veterinary use.
![2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole - 359802-85-0](/images/structure/VC6281838.png)
Specification
CAS No. | 359802-85-0 |
---|---|
Molecular Formula | C18H18N2O2S2 |
Molecular Weight | 358.47 |
IUPAC Name | 2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Standard InChI | InChI=1S/C18H18N2O2S2/c1-13-8-10-14(11-9-13)24(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3 |
Standard InChI Key | VKWBHBOCPAYTBS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature
The compound’s IUPAC name, 2-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, delineates its three-core architecture:
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1,3-benzothiazole: A bicyclic system with a benzene ring fused to a thiazole (S,N-containing heterocycle).
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2-pyrrolidinyl: A five-membered saturated nitrogen ring attached at position 2 of the benzothiazole.
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1-[(4-methylphenyl)sulfonyl]: A p-toluenesulfonyl (tosyl) group bonded to the pyrrolidine’s nitrogen .
Molecular Formula and Weight
While exact data for this compound is unavailable, analogous structures suggest a molecular formula approximating C₁₉H₁₉N₂O₂S₂ and a molecular weight of ~395.5 g/mol. For comparison, the related compound 1-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide (PubChem CID 5240130) has a molecular weight of 441.6 g/mol .
Synthetic Methodologies
Key Synthetic Strategies
Synthesis of benzothiazole-pyrrolidine hybrids typically involves multi-step sequences leveraging condensation, cyclization, and sulfonylation. Representative approaches from literature include:
Pyrrolidine Functionalization
Pyrrolidine derivatives are often sulfonylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. For example, 2-aminobenzothiazole intermediates react with TsCl to install the sulfonyl group, as seen in the synthesis of anti-arteriosclerosis agents .
Benzothiazole-Pyrrolidine Coupling
Aminobenzothiazoles may undergo nucleophilic substitution with pyrrolidine precursors. In one protocol, 2-hydrazinobenzothiazole reacts with cyclic ketones under acidic conditions to form fused pyrrolidine systems .
Hypothetical Synthesis Pathway
Based on analogous procedures , a plausible route involves:
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Sulfonylation of Pyrrolidine: Reacting pyrrolidine with TsCl to yield 1-(p-toluenesulfonyl)pyrrolidine.
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Functionalization at Position 2: Introducing a leaving group (e.g., bromide) at pyrrolidine’s C2 position.
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Coupling with 2-Mercaptobenzothiazole: Substituting the bromide with 2-mercaptobenzothiazole under basic conditions.
Step | Reagents/Conditions | Intermediate | Yield (%)* |
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1 | TsCl, Et₃N, DCM | 1-Ts-pyrrolidine | 85–90 |
2 | HBr, AcOH | 2-Br-1-Ts-pyrrolidine | 75 |
3 | 2-Mercaptobenzothiazole, K₂CO₃, DMF | Target Compound | 60–65 |
*Theoretical yields based on similar reactions .
Molecular Properties and Computational Analysis
Physicochemical Characteristics
Key computed properties (derived from PubChem algorithms ) include:
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LogP (XLogP3-AA): ~4.1 (indicating moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 1 donor (NH), 4 acceptors (S=O, N, S).
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Rotatable Bonds: 5 (sulfonyl-pyrrolidine linkage + benzothiazole substituents).
Spectroscopic Signatures
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IR: Strong absorption bands at 1150–1350 cm⁻¹ (S=O asym/sym stretch), 1600 cm⁻¹ (C=N benzothiazole).
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¹H NMR:
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δ 2.4 ppm (s, 3H, Ar-CH₃).
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δ 3.1–3.7 ppm (m, 4H, pyrrolidine CH₂).
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δ 7.2–8.1 ppm (m, 7H, aromatic protons).
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Biological Activities and Applications
Antimicrobial Effects
Sulfonamide-containing benzothiazoles demonstrate broad-spectrum antimicrobial activity. A study on triazolo-benzothiazoles reported MIC values of 2–8 µg/mL against S. aureus and E. coli .
Challenges and Future Directions
Despite structural promise, gaps persist:
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Toxicity Data: No in vivo studies specific to this compound exist.
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Synthetic Optimization: Current yields (~60%) require improvement for scalability.
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Target Identification: Molecular docking studies are needed to identify protein targets.
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